3-Chloro-4-[2,2,2-trifluoro-1-(piperidin-4-yl)ethoxy]pyridine
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Overview
Description
3-Chloro-4-[2,2,2-trifluoro-1-(piperidin-4-yl)ethoxy]pyridine is a synthetic organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a chloro group at the 3-position and a trifluoroethoxy group at the 4-position of the pyridine ring, along with a piperidinyl group. The incorporation of fluorine atoms into the molecular structure imparts unique physicochemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
The synthesis of 3-Chloro-4-[2,2,2-trifluoro-1-(piperidin-4-yl)ethoxy]pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the etherification of 3-chloro-4-hydroxypyridine with 2,2,2-trifluoroethyl piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial production methods may involve optimization of reaction conditions to improve yield and purity. This can include the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques to isolate the target compound .
Chemical Reactions Analysis
3-Chloro-4-[2,2,2-trifluoro-1-(piperidin-4-yl)ethoxy]pyridine undergoes various chemical reactions, including:
Scientific Research Applications
3-Chloro-4-[2,2,2-trifluoro-1-(piperidin-4-yl)ethoxy]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of 3-Chloro-4-[2,2,2-trifluoro-1-(piperidin-4-yl)ethoxy]pyridine is not fully understood, but it is believed to involve interactions with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperidinyl group may interact with neurotransmitter receptors or enzymes, modulating their activity . Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
3-Chloro-4-[2,2,2-trifluoro-1-(piperidin-4-yl)ethoxy]pyridine can be compared with other fluorinated pyridines, such as:
3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzenamine: This compound has a similar trifluoroethoxy group but differs in the aromatic ring structure and the presence of an amine group.
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine: This compound has a similar trifluoroethoxy group but differs in the substitution pattern on the pyridine ring.
The uniqueness of this compound lies in its combination of a chloro group, a trifluoroethoxy group, and a piperidinyl group, which imparts distinct physicochemical properties and potential biological activities.
Properties
IUPAC Name |
3-chloro-4-(2,2,2-trifluoro-1-piperidin-4-ylethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF3N2O/c13-9-7-18-6-3-10(9)19-11(12(14,15)16)8-1-4-17-5-2-8/h3,6-8,11,17H,1-2,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYMKSKJMPVGBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C(F)(F)F)OC2=C(C=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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